molecular formula C29H44O2 B076425 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one CAS No. 14387-13-4

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one

Cat. No. B076425
CAS RN: 14387-13-4
M. Wt: 424.7 g/mol
InChI Key: PKUGNNBDQOWNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one, also known as BHT-4-Me, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a derivative of butylated hydroxytoluene (BHT), which is a well-known antioxidant that has been used for many years to prevent oxidation in a variety of products. BHT-4-Me has been shown to have superior antioxidant properties compared to BHT, making it an attractive alternative for use in various applications.

Mechanism Of Action

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to be effective in scavenging a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.

Biochemical And Physiological Effects

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. It is also relatively non-toxic and has been shown to be safe for use in food, cosmetics, and pharmaceuticals. However, there are some limitations to its use. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one is not water-soluble, which can limit its use in aqueous systems. In addition, its high lipophilicity can make it difficult to deliver to certain tissues or cells.

Future Directions

There are several future directions for research on 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one. One area of research is the development of novel delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to better understand its mechanism of action and its effects on cellular signaling pathways.

Synthesis Methods

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been extensively studied for its antioxidant properties and has been shown to be effective in preventing oxidation in a variety of systems. It has been used in food packaging materials, cosmetics, and pharmaceuticals to prevent degradation and extend shelf life. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

14387-13-4

Product Name

2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C29H44O2/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29(13)16-21(27(7,8)9)24(31)22(17-29)28(10,11)12/h14-17,30H,1-13H3

InChI Key

PKUGNNBDQOWNCU-UHFFFAOYSA-N

SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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